

# solubility studies of 1-Dodecyl-2-pyrrolidinone in different solvents

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## Compound of Interest

Compound Name: 1-Dodecyl-2-pyrrolidinone

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## Solubility Profile of 1-Dodecyl-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-Dodecyl-2-pyrrolidinone**, a versatile N-alkyl-pyrrolidinone, is a nonionic surfactant and specialty solvent with applications in various fields, including pharmaceuticals as a penetration enhancer and in industrial formulations.<sup>[1][2]</sup> Its amphiphilic molecular structure, featuring a polar pyrrolidinone head and a long hydrophobic dodecyl tail, governs its solubility characteristics. This technical guide provides a comprehensive overview of the available solubility data for **1-Dodecyl-2-pyrrolidinone** in various solvents. It also details standardized experimental protocols for solubility determination and presents a logical workflow for these procedures. While quantitative solubility data in organic solvents is not widely available in public literature, this guide consolidates the existing information and offers a framework for further investigation.

### Physicochemical Properties

Understanding the fundamental physicochemical properties of **1-Dodecyl-2-pyrrolidinone** is crucial for interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>31</sub> NO	
Molecular Weight	253.42 g/mol	
Appearance	Viscous liquid	
Density	0.89 g/mL at 25 °C	
Boiling Point	202-205 °C at 11 mmHg	
Refractive Index	n <sub>20</sub> /D 1.466	

## Solubility Data

Comprehensive quantitative solubility data for **1-Dodecyl-2-pyrrolidinone** in a wide range of organic solvents is limited in publicly accessible scientific literature. The available data primarily focuses on its solubility in water.

## Aqueous Solubility

**1-Dodecyl-2-pyrrolidinone** exhibits low solubility in water. This is attributed to its long, hydrophobic dodecyl chain. Different sources describe it as "immiscible" or having "low water solubility".<sup>[3]</sup>

Solvent	Temperature (°C)	Solubility	Reference
Water	20	51.7 mg/L	<sup>[4]</sup>

## Solubility in Organic Solvents

While specific quantitative data is scarce, the chemical structure and its applications suggest miscibility with a range of organic solvents. Its analogues, 2-pyrrolidone and N-methyl-2-pyrrolidone, are miscible with many common organic solvents. However, the long alkyl chain in **1-Dodecyl-2-pyrrolidinone** significantly influences its solubility profile, likely favoring miscibility with less polar solvents. Further experimental investigation is required to establish a comprehensive solubility profile in organic solvents.

# Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like **1-Dodecyl-2-pyrrolidinone**, based on the widely accepted shake-flask method.

## Principle

An excess amount of the solute (**1-Dodecyl-2-pyrrolidinone**) is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

## Materials and Equipment

- **1-Dodecyl-2-pyrrolidinone** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

## Procedure

- **Preparation of Solvent:** Ensure the solvent is degassed to prevent bubble formation.
- **Sample Preparation:** Add an excess amount of **1-Dodecyl-2-pyrrolidinone** to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
- **Equilibration:** Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24,

48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a specific speed and temperature.
- **Sample Collection:** Carefully withdraw a clear aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.
- **Dilution:** Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of **1-Dodecyl-2-pyrrolidinone**.
- **Calculation:** Calculate the solubility from the determined concentration, taking into account the dilution factor.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment.



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